(Rac)-MEM 1003 Demonstrates 4- to 15-Fold Neuronal Selectivity Over Vascular Smooth Muscle Compared to Nimodipine, Nitrendipine, and Felodipine
MEM 1003 exhibits tissue-selective L-type calcium channel antagonism, maintaining equipotent neuronal current blockade relative to nimodipine while demonstrating 4- to 15-fold reduced potency in relaxing rat thoracic smooth muscle when compared to other dihydropyridines including nimodipine, nitrendipine, and felodipine [1]. This differential activity profile supports enhanced CNS targeting with reduced peripheral cardiovascular effects.
| Evidence Dimension | Relative potency: neuronal L-type Ca2+ current blockade versus vascular smooth muscle relaxation |
|---|---|
| Target Compound Data | Equipotent to nimodipine in blocking L-type Ca2+ currents in CA1 hippocampal neurons; 4- to 15-fold less potent in relaxing rat thoracic smooth muscle compared to nimodipine, nitrendipine, and felodipine |
| Comparator Or Baseline | Nimodipine (baseline = 1× for neuronal activity; 4-15× greater vascular smooth muscle relaxation potency); nitrendipine; felodipine |
| Quantified Difference | 4- to 15-fold reduction in vascular smooth muscle relaxation potency relative to comparator DHPs while maintaining equipotent neuronal L-type calcium channel blockade |
| Conditions | Patch-clamp electrophysiology in rat CA1 hippocampal neurons; isolated rat thoracic aorta smooth muscle relaxation assay |
Why This Matters
This tissue-selectivity profile provides a wider therapeutic index for CNS applications by minimizing dose-limiting peripheral vasodilation that constrains the clinical utility of conventional DHPs in neurological disorders.
- [1] Alzheimer's & Dementia. 2006;2(3):S609. P4-438: MEM1003, a dihydropyridine Ca2+ channel modulator for Alzheimer's disease. View Source
